5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride
Overview
Description
5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride is a chemical compound with the empirical formula C17H20ClNO3S and a molecular weight of 353.86 g/mol . This compound is known for its applications in various fields of scientific research, particularly in the synthesis of fluorescent dyes and labeling reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with 5-[(2,2-Dimethylpropionyl)ethylamino] groups under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Scientific Research Applications
5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride is widely used in scientific research due to its ability to form fluorescent derivatives. Some of its applications include:
Mechanism of Action
The mechanism of action of 5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride involves the formation of stable fluorescent adducts with primary and secondary amines. The sulfonyl chloride group reacts with the amino groups to form sulfonamide bonds, resulting in highly fluorescent products . These fluorescent derivatives can then be used to label and detect various biomolecules in different research applications .
Comparison with Similar Compounds
Similar Compounds
Dansyl Chloride: Another naphthalene-based sulfonyl chloride compound used for similar applications in fluorescent labeling.
Fluorescein Isothiocyanate: A different class of fluorescent labeling reagent that reacts with amines to form stable thiourea bonds.
Uniqueness
5-[(2,2-Dimethylpropionyl)ethylamino]naphthalene-1-sulfonyl chloride is unique due to its specific structural features, which provide distinct fluorescent properties and reactivity compared to other labeling reagents. Its ability to form stable and highly fluorescent adducts makes it particularly valuable in various scientific research applications .
Properties
IUPAC Name |
5-[2,2-dimethylpropanoyl(ethyl)amino]naphthalene-1-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3S/c1-5-19(16(20)17(2,3)4)14-10-6-9-13-12(14)8-7-11-15(13)23(18,21)22/h6-11H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFDWDFCPDFAKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701150821 | |
Record name | 5-[(2,2-Dimethyl-1-oxopropyl)ethylamino]-1-naphthalenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701150821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728864-79-7 | |
Record name | 5-[(2,2-Dimethyl-1-oxopropyl)ethylamino]-1-naphthalenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=728864-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(2,2-Dimethyl-1-oxopropyl)ethylamino]-1-naphthalenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701150821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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